molecular formula C12H23N3O5 B558299 (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid CAS No. 201418-83-9

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid

Cat. No. B558299
M. Wt: 289.33 g/mol
InChI Key: XJBRHHKYGXHMDX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid” is a derivative of DAP (diaminopimelic acid). It’s used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . It’s also used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of this compound is C9H17NO4 . The structure of the compound includes a tert-butoxycarbonyl group attached to an amino group, and a ureido group attached to a hexanoic acid group .


Chemical Reactions Analysis

The compound is used in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The compound is a white to almost white powder or crystal . It has a melting point of 73.0 to 77.0 °C and a specific rotation of [a]20/D -17.0 to -20.0 deg (C=1,MeOH) .

Scientific Research Applications

Synthesis and Derivative Formation

  • (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid and its derivatives are synthesized from other amino acids, highlighting its importance in the creation of non-proteinogenic amino acids and its derivatives, which are useful in chemical synthesis (Adamczyk & Reddy, 2001).

Catalysis and Chemical Reactions

  • This compound is involved in the N-tert-butoxycarbonylation of amines, a process that uses heteropoly acids as catalysts. This reaction is significant for the formation of N-Boc derivatives in peptide synthesis (Heydari et al., 2007).
  • It also plays a role in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, used in the production of natural or protected l-amino acids (Koseki et al., 2011).

Pharmaceutical and Peptide Synthesis

  • The compound is a key intermediate in the synthesis of bone collagen cross-links, which are crucial for pharmaceutical applications (Adamczyk et al., 2000).
  • It has been used in the synthesis of stereoisomers of azabicyclo hexane carboxylic acid, important in the creation of unnatural amino acids (Bakonyi et al., 2013).

Safety And Hazards

When handling this compound, personal protective equipment/face protection should be worn. Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The use of amino acid ionic liquids (AAILs) for organic synthesis is expanding. Care should be taken when using AAILs due to their multiple reactive groups. The development of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) is a promising area of research .

properties

IUPAC Name

(2S)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBRHHKYGXHMDX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426774
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid

CAS RN

201418-83-9
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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